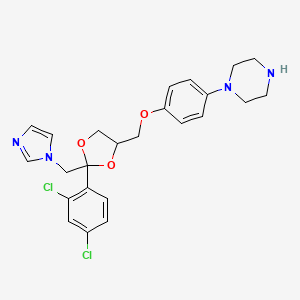
Deacilketoconazol
Descripción general
Descripción
Deacylketoconazole is a Ketoconazole derivative. Ketoconazole is an antifungal medication which is used primarily to treat fungal infections.
Aplicaciones Científicas De Investigación
Actividad Antifúngica
Deacilketoconazol ha demostrado poseer una actividad antifúngica significativa. Es particularmente efectivo contra Candida albicans y Candida tropicalis, con valores de MIC50 de 31 μg/mL y 62 μg/mL, respectivamente. Esto lo convierte en un posible candidato para tratar infecciones fúngicas causadas por estas cepas .
Propiedades Antibacterianas
Este compuesto también exhibe actividad antibacteriana contra Staphylococcus aureus, con un MIC50 de 25 μM. Su capacidad para combatir infecciones bacterianas aumenta su versatilidad como agente antimicrobiano .
Potencial Antimalárico
This compound es notablemente más activo contra Plasmodium falciparum que su compuesto original, ketoconazol, lo que lo convierte en un agente prometedor para la terapia antimalárica. Su mayor eficacia podría conducir a tratamientos más efectivos para la malaria .
Citotoxicidad en Hepatocitos
La investigación indica que this compound tiene un efecto citotóxico dependiente de la dosis en las células HepaRG derivadas del hígado humano. Esto sugiere posibles aplicaciones en el estudio de la hepatotoxicidad y los trastornos relacionados con el hígado .
Biodisponibilidad Oral
Como un metabolito oralmente activo del Ketoconazol, la biodisponibilidad de this compound lo hace adecuado para la administración oral, lo que es ventajoso para el cumplimiento del paciente y los regímenes terapéuticos .
Herramienta de Investigación en Farmacología
Por último, como un derivado del Ketoconazol, this compound sirve como una valiosa herramienta de investigación en estudios farmacológicos para comprender los mecanismos de acción de compuestos similares.
Cada aplicación presenta una vía única para la exploración científica y el uso terapéutico potencial. La versatilidad de this compound en varios campos destaca su importancia en la investigación médica.
MedChemExpress - Deacylketoconazol ResearchGate - Actividad de Ketoconazol y su Plasmodium Candida MedChemExpress - Biodisponibilidad Oral de this compound
Mecanismo De Acción
Target of Action
Deacylketoconazole is an orally active metabolite of Ketoconazole . It exhibits antifungal and antibacterial activity . It is more active against Plasmodium falciparum than Ketoconazole . The primary targets of Deacylketoconazole are likely to be similar to those of Ketoconazole, which include the inhibition of steroidogenic enzymes and the interaction with 14-α-sterol demethylase, a cytochrome P-450 enzyme necessary for the conversion of lanosterol to ergosterol .
Mode of Action
Deacylketoconazole interacts with its targets, primarily steroidogenic enzymes and 14-α-sterol demethylase, to inhibit their function . This results in the inhibition of cortisol production in the case of steroidogenic enzymes , and increased fungal cellular permeability due to reduced amounts of ergosterol present in the fungal cell membrane in the case of 14-α-sterol demethylase .
Biochemical Pathways
The affected biochemical pathways primarily involve the synthesis of cortisol and ergosterol. By inhibiting steroidogenic enzymes, Deacylketoconazole disrupts the synthesis of cortisol, a hormone that plays a crucial role in the body’s response to stress . By interacting with 14-α-sterol demethylase, it prevents the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane .
Result of Action
The molecular and cellular effects of Deacylketoconazole’s action include the disruption of cortisol synthesis and the increase in fungal cellular permeability. This leads to the symptomatic treatment of conditions like endogenous Cushing’s syndrome and the effective combat against fungal infections .
Análisis Bioquímico
Biochemical Properties
Deacylketoconazole interacts with various enzymes and proteins in biochemical reactions. As a derivative of Ketoconazole, it likely shares similar biochemical properties. Ketoconazole’s primary antiandrogenic mechanism involves the inhibition of several enzymes necessary for the conversion of cholesterol to steroid hormones .
Cellular Effects
Deacylketoconazole, like Ketoconazole, may influence cell function by interacting with cellular signaling pathways and affecting gene expression. Ketoconazole has been found to inhibit hydroxylation of deoxycortisol, leading to diminished cortisol production . This can result in symptomatic adrenal insufficiency, presenting with hyponatremia, hyperkalemia, hypotension, lethargy, depression, and malaise .
Molecular Mechanism
The molecular mechanism of Deacylketoconazole likely mirrors that of Ketoconazole. Ketoconazole works by causing holes to appear in the fungus’s cell membrane, causing the contents to leak out and killing the fungus .
Temporal Effects in Laboratory Settings
While specific studies on Deacylketoconazole’s temporal effects in laboratory settings are limited, it’s important to monitor serum concentrations of similar drugs to guide and monitor dosing changes, evaluate efficacy or potential toxicity, and assess antibiotic penetration into other body fluids .
Dosage Effects in Animal Models
It’s crucial to understand that the effects of drugs can vary with different dosages in animal models .
Metabolic Pathways
Deacylketoconazole, like other drugs, is likely involved in phase I and phase II metabolic reactions. Phase I reactions introduce or unmask a hydrophilic group, while phase II reactions conjugate the drug with a polar molecule to increase its water solubility .
Transport and Distribution
The transport and distribution of Deacylketoconazole within cells and tissues would depend on factors such as tissue/organ blood flow, the ability of the drug to passively diffuse across cell membranes, and its extent of binding to plasma protein and tissue sites .
Subcellular Localization
The subcellular localization of Deacylketoconazole is not well-documented. The subcellular localization of a drug can affect its activity or function. For instance, RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .
Propiedades
Número CAS |
67914-61-8 |
|---|---|
Fórmula molecular |
C24H26Cl2N4O3 |
Peso molecular |
489.4 g/mol |
Nombre IUPAC |
1-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine |
InChI |
InChI=1S/C24H26Cl2N4O3/c25-18-1-6-22(23(26)13-18)24(16-29-10-7-28-17-29)32-15-21(33-24)14-31-20-4-2-19(3-5-20)30-11-8-27-9-12-30/h1-7,10,13,17,21,27H,8-9,11-12,14-16H2/t21-,24-/m1/s1 |
Clave InChI |
LOUXSEJZCPKWAX-ZJSXRUAMSA-N |
SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
SMILES isomérico |
C1CN(CCN1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
SMILES canónico |
C1CN(CCN1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Apariencia |
Solid powder |
Key on ui other cas no. |
67914-61-8 |
Pictogramas |
Acute Toxic; Health Hazard; Environmental Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
de-N-acetylketoconazole deacetylated ketoconazole deacylketoconazole R 39 519 R 39519 R-39519 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


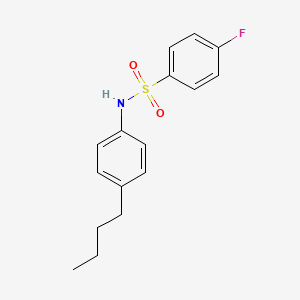
![1-(3,6-dichloro-9-carbazolyl)-3-[2-(3H-indol-3-yl)ethylamino]-2-propanol](/img/structure/B1669873.png)
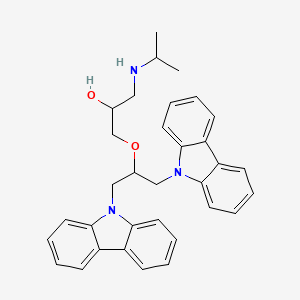
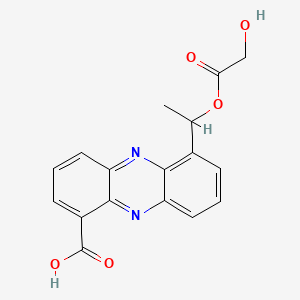
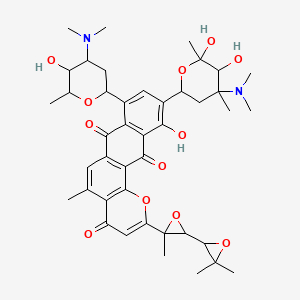
![10-[3-(dimethylamino)-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-3-hydroxy-2-methyl-3,4-dihydro-2H-pyran-6-yl]-2-[3-(3,3-dimethyloxiran-2-yl)-2-methyloxiran-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B1669878.png)
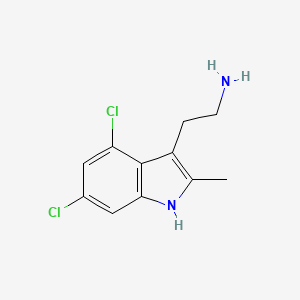
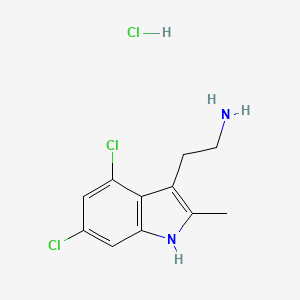
![(13aS,14S)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizin-14-ol](/img/structure/B1669882.png)
![2-[(4-methylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B1669885.png)
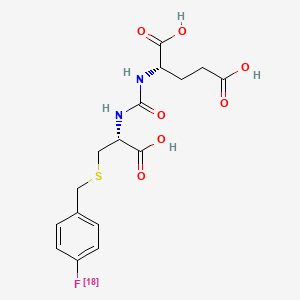

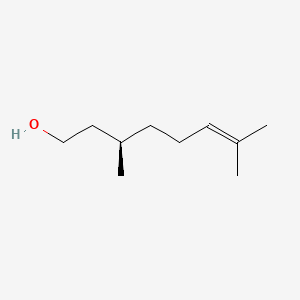
![2-[4-bromo-2-(10-methyl-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-9-yl)phenoxy]acetic acid](/img/structure/B1669895.png)
